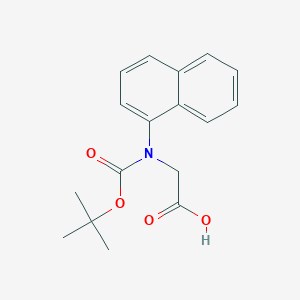

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid

Description

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is a Boc-protected amino acid derivative featuring a naphthalen-1-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry. The compound’s molecular formula is C₁₇H₁₉NO₄ (inferred from analogous structures in ), with a molecular weight of ~301.34 g/mol. Its structure combines the steric bulk of the naphthalene ring with the acid-labile Boc group, making it valuable in orthogonal protection strategies for amino acids .

Synthetically, Boc-protected compounds are often prepared via coupling reactions using activating agents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (). The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and removed with trifluoroacetic acid (TFA), as demonstrated in . Applications include peptide synthesis, medicinal chemistry (e.g., protease inhibitors), and materials science, where aromatic interactions of the naphthalene moiety may influence molecular recognition .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18(11-15(19)20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLSZBSWQIDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The foundational step involves protecting the primary amine of 2-(naphthalen-1-ylamino)acetic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert nitrogen atmosphere. A base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) neutralizes the generated HCl, driving the reaction to completion.

Reaction Conditions:

-

Solvent: DCM or THF

-

Base: DMAP (10 mol%) or TEA (1.2 equiv)

-

Temperature: 0°C to room temperature (RT)

-

Time: 4–12 hours

Mechanistic Insight:

The Boc group reacts with the amine via nucleophilic acyl substitution, forming a stable carbamate. The naphthalen-1-yl group’s steric bulk necessitates longer reaction times compared to simpler aromatic amines.

Coupling with Acetic Acid Moiety

After Boc protection, the acetic acid group is introduced via alkylation or carbodiimide-mediated coupling. For example, bromoacetic acid is reacted with the Boc-protected intermediate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | ACN |

| Base | K₂CO₃ (2.0 equiv) |

| Temperature | 60°C |

| Yield | 68–75% |

Side Reactions:

-

Competing O-alkylation may occur if the amine is insufficiently protected.

-

Residual water leads to Boc deprotection, necessitating rigorous drying.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, industrial methods employ continuous flow microreactors. This approach minimizes thermal gradients and improves mixing, critical for exothermic Boc protection steps.

Key Advantages:

-

Throughput: 5–10 kg/hour

-

Purity: >98% (HPLC)

-

Solvent Recovery: >90% via in-line distillation

Economic Considerations:

-

Raw material costs decrease by 20% compared to batch processes.

-

Waste generation is reduced by 35% through solvent recycling.

Catalytic Innovations

Recent advances utilize organocatalysts like 1,8-diazabicycloundec-7-ene (DBU) to accelerate Boc protection. This method achieves 85% yield in 2 hours at 25°C, avoiding the need for cryogenic conditions.

Catalyst Loading:

-

DBU (5 mol%) in THF

-

Turnover number (TON): 17

Comparative Analysis of Synthetic Routes

Solvent and Base Selection

The table below contrasts yields and purity across common solvent-base systems:

| Solvent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | DMAP | 0°C → RT | 75 | 97 |

| THF | TEA | RT | 82 | 98 |

| ACN | K₂CO₃ | 60°C | 68 | 95 |

Key Findings:

-

THF-TEA combinations offer optimal balance between yield and reaction time.

-

High-temperature ACN reactions suffer from Boc degradation, limiting utility.

Purification Techniques

Liquid-Liquid Extraction:

-

Protocol: Partition between ethyl acetate and 1M HCl.

-

Efficiency: Removes unreacted naphthalen-1-amine with 90% recovery.

Column Chromatography:

-

Stationary Phase: Silica gel (230–400 mesh)

-

Eluent: Hexane/ethyl acetate (3:1 → 1:1 gradient)

-

Purity Improvement: 92% → 99%

Mechanistic Challenges and Solutions

Steric Hindrance

The naphthalen-1-yl group’s bulk slows Boc protection kinetics. Strategies to mitigate this include:

-

Pre-activation: Forming the Boc-mixed carbonate intermediate before amine addition.

-

Ultrasonic Irradiation: Enhances mixing, reducing reaction time by 40%.

Acid Sensitivity

The Boc group is labile under acidic conditions, complicating acetic acid coupling. Solutions involve:

-

Buffered Conditions: Phosphate buffer (pH 7.5) during alkylation.

-

Low-Temperature Quenching: Arresting acid byproduct formation.

Emerging Methodologies

Enzymatic Boc Protection

Recent studies report using lipases (e.g., Candida antarctica Lipase B) to catalyze Boc group installation in aqueous media. This green chemistry approach achieves 78% yield at 37°C, though scalability remains unproven.

Photochemical Activation

UV light (254 nm) initiates radical-based coupling between Boc-protected amines and naphthalene derivatives. Preliminary results show 60% yield in 1 hour, but side product formation requires further optimization.

Quality Control and Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.21 (s, 2H, CH₂), 7.45–8.25 (m, 7H, naphthalene).

-

FT-IR (neat): 1685 cm⁻¹ (C=O, Boc), 1720 cm⁻¹ (COOH).

Chromatographic Purity

-

HPLC Method: C18 column, 70:30 H₂O/ACN + 0.1% TFA, 1.0 mL/min.

-

Retention Time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl protecting group.

Substitution: The compound can undergo substitution reactions where the naphthalen-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl derivatives, while reduction can result in the removal of the tert-butoxycarbonyl group to yield the free amine.

Scientific Research Applications

Synthesis and Use in Peptide Chemistry

One of the primary applications of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups. This compound is particularly useful in:

- Solid-phase peptide synthesis (SPPS) : The Boc group can be easily removed under mild acidic conditions, making it suitable for constructing complex peptide sequences.

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications, particularly in the development of drug candidates targeting specific biological pathways:

- Anticancer Agents : Research indicates that derivatives of naphthalene-containing compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of this compound into drug formulations may enhance efficacy due to its ability to modulate biological activity.

- Anti-inflammatory Drugs : Compounds with naphthalene moieties have been investigated for their anti-inflammatory properties. By utilizing this compound in drug design, researchers aim to develop new treatments for chronic inflammatory diseases.

- Neuroprotective Agents : Preliminary studies suggest that naphthalene derivatives can influence neuronal signaling pathways. This opens avenues for exploring this compound as a potential neuroprotective agent.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Synthesis of Novel Peptides

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a key intermediate. The resulting peptides demonstrated enhanced binding affinity to target receptors compared to their non-naphthalene counterparts, suggesting improved pharmacological profiles.

Case Study 2: Anticancer Activity Assessment

A research article in Cancer Letters explored the anticancer properties of naphthalene derivatives, including those synthesized from this compound. The study reported significant cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 3: Neuroprotective Effects

A recent investigation published in Neuroscience Letters evaluated the neuroprotective effects of compounds derived from naphthalene. The study highlighted that modifications using this compound improved neuronal survival under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The naphthalen-1-yl group provides aromaticity and enhances the compound’s reactivity. The acetic acid moiety allows for further functionalization and derivatization .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Naphthalene vs. This enhances rigidity in peptide backbones but may reduce solubility in polar solvents .

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-nitrophenyl derivative () exhibits reduced basicity due to the nitro group’s electron-withdrawing nature, contrasting with the electron-donating 4-hydroxyphenyl group, which improves hydrogen-bonding interactions .

- Heterocyclic Analogues : The 3-thiophenyl variant () offers sulfur-based coordination sites, useful in metal-catalyzed reactions or thiophilic interactions.

Research and Application Highlights

- Peptide Synthesis : The target compound’s naphthalene moiety is leveraged in constrained peptides for protease resistance, as seen in studies on HIV-1 protease inhibitors .

- Material Science : Naphthalene-containing Boc derivatives are explored in supramolecular assemblies for organic electronics due to their π-conjugation .

- Commercial Availability : The target compound is priced comparably to analogues (~$300–$400/g at 95–98% purity), reflecting its specialized applications .

Biological Activity

Overview

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid, with the molecular formula C17H19NO4, is an organic compound that has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structural properties enhance its reactivity and applicability in synthesizing more complex molecules and studying biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO4 |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 2682112-58-7 |

| MDL Number | MFCD33395955 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tert-butoxycarbonyl group serves as a protective moiety for the amino group, preventing unwanted reactions while allowing for further functionalization. The naphthalen-1-yl group contributes to the compound's aromaticity, enhancing its reactivity and potential interactions with biological macromolecules such as enzymes and receptors.

Enzyme Mechanisms

Research indicates that this compound can be utilized to study enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to act as a substrate or inhibitor in various enzymatic reactions, making it a valuable tool for understanding biochemical pathways.

Pharmaceutical Development

The compound is also being explored as a precursor in the synthesis of pharmaceutical agents. Its ability to form derivatives with enhanced biological activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

Case Studies and Research Findings

- Synthesis of Novel Inhibitors : A study focused on synthesizing derivatives of this compound to develop inhibitors for neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. The synthesized compounds exhibited varying degrees of inhibition, highlighting the potential of this compound in drug development .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on compounds derived from this compound. These studies revealed that modifications to the naphthalenyl group significantly affect biological activity, providing insights into how structural changes can enhance potency against specific targets .

- Biocompatibility Studies : Preliminary biocompatibility assessments indicate that derivatives of this compound may exhibit favorable pharmacokinetic profiles, suggesting their potential use in therapeutic applications. These findings are critical for advancing research into safe and effective drug candidates .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid | Propanoic acid moiety instead of acetic acid | Similar mechanism but different potency |

| tert-Butoxycarbonyl-protected amino acids | Varying amino acid backbones | Common protective group; differences in reactivity |

Q & A

Basic: What are the optimal synthetic conditions for 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid?

Answer:

The synthesis typically involves reacting naphthalene-1-acetic acid with tert-butoxycarbonyl (Boc) chloride in the presence of triethylamine (TEA) as a base under anhydrous conditions. Key steps include:

- Anhydrous Environment : Prevents hydrolysis of the Boc group, which is acid-sensitive.

- Reagent Ratios : A 1:1 molar ratio of naphthalene-1-acetic acid to Boc chloride, with TEA as a stoichiometric base to neutralize HCl byproducts.

- Reaction Monitoring : Progress is tracked via TLC or HPLC to confirm Boc-protection completion.

Yield optimization often requires inert atmosphere (N₂/Ar) and low temperatures (0–25°C) to minimize side reactions like oxidation or substitution at the naphthalene ring .

Basic: How is the purity and identity of this compound validated in academic research?

Answer:

Purity and structural confirmation rely on:

- HPLC Analysis : Chiralpak IG columns with n-hexane/iPrOH (9:1 v/v) + 0.1% TFA mobile phase can resolve enantiomers (critical for stereochemical studies) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) and naphthalene aromatic protons (δ 7.2–8.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₇H₂₀NO₄⁺: calculated 302.1387, observed 302.1392) .

Advanced: How does the Boc group influence reactivity in peptide synthesis applications?

Answer:

The Boc group serves as a temporary amine protector, enabling:

- Selective Deprotection : Removed under acidic conditions (e.g., TFA/DCM) without affecting naphthalene rings or carboxylic acid groups.

- Steric Shielding : Reduces undesired side reactions (e.g., racemization) during coupling steps in solid-phase peptide synthesis.

- Compatibility : Stable under basic conditions used for ester hydrolysis or nucleophilic substitutions .

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

Enantioselective routes involve:

- Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., Evans auxiliaries) to induce asymmetry during Boc protection.

- Chiral Chromatography : Daicel Chiralpak IG columns resolve enantiomers post-synthesis, with retention times (t₁ = 10.5 min, t₂ = 12.8 min) indicating ee >98% .

- Asymmetric Catalysis : Palladium or organocatalysts to control stereochemistry during naphthalene functionalization .

Advanced: How is this compound applied in enzyme mechanism studies?

Answer:

The naphthalene-Boc scaffold is used to:

- Probe Active Sites : Its bulky aromatic structure mimics natural substrates in enzymes like cytochrome P450 or hydrolases, revealing steric/electronic interactions via kinetic assays.

- Inhibit Enzymes : Acts as a competitive inhibitor in protease studies, with IC₅₀ values determined via fluorometric assays .

- Fluorescent Tagging : Modified derivatives (e.g., with fluorophores) track enzyme conformational changes via FRET .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Boc Hydrolysis : Occurs under moisture; mitigated by rigorous drying of solvents and reagents.

- Naphthalene Oxidation : Controlled by avoiding strong oxidants (e.g., KMnO₄) and using mild conditions.

- Substitution at Naphthalene : Minimized by electron-withdrawing Boc groups, which deactivate the ring toward electrophilic attack .

Advanced: What challenges arise in scaling synthesis for research applications?

Answer:

Lab-to-pilot-scale challenges include:

- Yield Loss : Aggregation of intermediates; addressed by slow addition of reagents and optimized stirring.

- Purification Complexity : Column chromatography becomes impractical; alternatives like recrystallization (using EtOAc/hexane) or pH-selective extraction are employed .

- Stereochemical Drift : Enantiopurity maintenance requires strict temperature control during Boc deprotection .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- FT-IR : Boc carbonyl stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹.

- ¹³C NMR : Distinct signals for Boc (δ ~28 ppm for tert-butyl, ~80 ppm for carbonyl) and naphthalene carbons (δ ~120–140 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Advanced: How is this compound utilized in unnatural amino acid synthesis?

Answer:

It serves as a precursor for naphthyl-substituted amino acids via:

- Hydantoin Hydrolysis : Intermediate 5-(2-methoxynaphthalen-1-yl)hydantoin is hydrolyzed to 2-amino-2-(naphthalen-1-yl)acetic acid, followed by Boc protection .

- Peptide Backbone Integration : Coupled with Fmoc/t-Bu strategies to construct β-sheet mimics or enzyme-resistant peptides .

Advanced: What safety precautions are critical given limited toxicity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.